

Application Note: Gravimetric Determination of Nickel (II) Using 2-Furildioxime Monohydrate

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Compound of Interest

Compound Name: 2-Furildioxime monohydrate

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Introduction and Principle

Gravimetric analysis remains a cornerstone of analytical chemistry, offering high precision and accuracy for the quantification of analytes. This application note provides a detailed protocol for the determination of Nickel (II) ions by precipitation using **2-furildioxime monohydrate**. This method is a highly selective and reliable alternative to the more commonly used dimethylglyoxime (DMG), yielding a stable and easily handled precipitate.

The underlying principle involves the reaction of Nickel (II) ions with two molecules of 2-furildioxime in a weakly acidic to alkaline solution.[1] 2-furildioxime acts as a bidentate ligand, coordinating with the nickel ion through its two nitrogen atoms. The loss of a proton from one of the oxime groups on each ligand molecule results in the formation of a stable, neutral chelate complex, $\text{Ni}(\text{C}_{10}\text{H}_7\text{N}_2\text{O}_4)_2$.[2]

Reaction Scheme: $\text{Ni}^{2+} + 2 \text{C}_{10}\text{H}_8\text{N}_2\text{O}_4 \rightarrow \text{Ni}(\text{C}_{10}\text{H}_7\text{N}_2\text{O}_4)_2 (\text{s}) + 2 \text{H}^+$

This vibrant, colored complex is sparingly soluble in the reaction medium, allowing for its quantitative separation by filtration. The reaction is performed in a buffered solution to maintain a pH between 7 and 9, ensuring complete precipitation.[3][4] If the pH is too low (acidic), the equilibrium shifts, favoring the dissolution of the complex back into the solution.[5] The

subsequent steps of washing, drying, and weighing the precipitate allow for the calculation of the original nickel concentration with a high degree of accuracy.

Materials and Reagents

Apparatus

- Analytical balance (readable to ± 0.1 mg)
- Glass beakers (400 mL)
- Graduated cylinders
- Sintered glass filtering crucibles (medium porosity)
- Suction filtration flask and adapter
- Drying oven (thermostatically controlled)
- Desiccator
- pH indicator paper or pH meter
- Hot plate and stirring rods
- Watch glasses

Reagents

- Nickel (II) Sample: A known or unknown sample containing nickel ions, accurately weighed.
- Hydrochloric Acid (HCl): 6 M solution.
- 2-Furildioxime Solution (1% w/v): Dissolve 1.0 g of **2-furildioxime monohydrate** ($C_{10}H_8N_2O_4 \cdot H_2O$) in 100 mL of 95% ethanol. A 2% solution in 30% ethanol has also been reported as effective.[\[6\]](#)
- Ammonium Hydroxide (NH_4OH): 6 M solution, for pH adjustment.

- Tartaric Acid or Citric Acid (optional, as a masking agent): 10% w/v solution. Required if interfering ions like Fe^{3+} or Cr^{3+} are present.[1]
- Deionized Water
- Ethanol (95%)

Safety Precautions

- 2-Furildioxime: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[7] Handle with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work in a well-ventilated area or a fume hood.
- Hydrochloric Acid and Ammonium Hydroxide: These reagents are corrosive and have noxious fumes. Handle exclusively in a fume hood and wear appropriate PPE.
- Ethanol: Flammable liquid. Keep away from open flames and heat sources.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding pH control, digestion, and drying to a constant weight, is critical for achieving accurate and reproducible results.

Sample Preparation and Dissolution

- Weighing: Accurately weigh approximately 0.3-0.4 g of the nickel sample into a clean 400 mL beaker. Record the mass to the nearest 0.1 mg.
- Dissolution: Add 50 mL of deionized water and 10 mL of 6 M HCl to the beaker. Cover with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved. If the sample requires stronger oxidizing conditions, a mixture of nitric and hydrochloric acid can be used, followed by evaporation to near dryness and redissolving in HCl to remove nitrates.[6]

- Dilution: After dissolution, dilute the solution to approximately 200 mL with deionized water.

Precipitation

- Acidification and Heating: Ensure the solution is slightly acidic. Heat the solution to approximately 70-80°C. Do not boil.
- Addition of Masking Agent (if necessary): If interfering ions like iron or chromium are suspected to be present, add 20 mL of a 10% tartaric acid or citric acid solution at this stage. These agents form stable, soluble complexes with the interfering ions, preventing their precipitation as hydroxides when the pH is raised.[1]
- Addition of Precipitating Reagent: Add 20-30 mL of the 1% ethanolic 2-furildioxime solution directly to the hot sample solution. Stir continuously during the addition. A slight excess of the reagent is necessary to ensure complete precipitation, but a large excess should be avoided as the reagent itself can precipitate from the solution upon cooling.[5]
- pH Adjustment: While stirring vigorously, slowly add 6 M ammonium hydroxide dropwise until the solution is distinctly alkaline (a faint odor of ammonia should be detectable above the solution).[5] The formation of the characteristic colored precipitate of nickel (II) furildioxime will occur. Check the pH with indicator paper to confirm it is in the range of 7.5-9.0.
- Digestion of the Precipitate: Cover the beaker with a watch glass, leaving the stirring rod in the beaker. Place the beaker on a steam bath or a hot plate at a low setting and digest the precipitate at 60-70°C for at least one hour.[6]
 - Causality: Digestion is a critical step that promotes the growth of larger, more perfect crystals. This process, known as Ostwald ripening, reduces the surface area-to-volume ratio, minimizing surface adsorption of impurities and making the precipitate denser and easier to filter.

Filtration and Washing

- Crucible Preparation: While the precipitate is digesting, clean a sintered glass crucible, dry it in an oven at 120-130°C for one hour, cool it in a desiccator, and weigh it accurately. Repeat the heating, cooling, and weighing cycle until a constant weight (± 0.3 mg) is achieved.

- **Cooling:** Remove the beaker from the heat source and allow it to cool to room temperature.
- **Filtration:** Decant the clear supernatant liquid through the pre-weighed sintered glass crucible under gentle suction. Transfer the bulk of the precipitate into the crucible using a stream of cold deionized water from a wash bottle. Use a rubber policeman to ensure all precipitate is transferred from the beaker.
- **Washing:** Wash the precipitate in the crucible with several small portions of cold deionized water until the filtrate is free of chloride ions. To test for chlorides, collect a small amount of the filtrate in a test tube, acidify with a few drops of dilute nitric acid, and add a drop of silver nitrate solution. The absence of turbidity indicates that washing is complete.

Drying and Weighing

- **Drying:** Place the crucible containing the precipitate in a drying oven set to 120-130°C for at least two hours.[6] The nickel-furildioxime complex is thermally stable at this temperature. Higher temperatures can lead to decomposition.[10][11]
- **Cooling and Weighing:** Transfer the crucible to a desiccator and allow it to cool completely to room temperature (approximately 30-40 minutes). Weigh the crucible accurately on an analytical balance.
- **Constant Weight:** Repeat the drying (for 1-hour intervals), cooling, and weighing process until a constant weight is obtained. This ensures all moisture has been removed and the precipitate is completely dry.

Experimental Workflow Diagram



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Caption: Workflow for the gravimetric determination of Nickel (II).

Results and Calculations

The percentage of nickel in the original sample is calculated using the following formula:

$$\% \text{ Ni} = (\text{Weight of Precipitate (g)} \times \text{Gravimetric Factor}) / \text{Weight of Sample (g)} \times 100$$

The Gravimetric Factor (GF) is the ratio of the molar mass of the analyte (Ni) to the molar mass of the substance being weighed (the precipitate, $\text{Ni}(\text{C}_{10}\text{H}_7\text{N}_2\text{O}_4)_2$).

- Molar Mass of Ni = 58.6934 g/mol
- Molar Mass of 2-furildioxime ($\text{C}_{10}\text{H}_8\text{N}_2\text{O}_4$) = 220.18 g/mol
- Molar Mass of $\text{Ni}(\text{C}_{10}\text{H}_7\text{N}_2\text{O}_4)_2$ = 58.6934 + 2 × (220.18 - 1.008) = 497.14 g/mol

$$\text{Gravimetric Factor (GF)} = 58.6934 / 497.14 = 0.11806$$

Data Presentation Table

Parameter	Trial 1	Trial 2	Trial 3
Initial Sample Weight (g)	0.3512	0.3558	0.3535
Weight of Crucible (g)	25.4321	26.1189	25.8765
Weight of Crucible + Precipitate (g)	27.1588	27.8631	27.6145
Weight of Precipitate (g)	1.7267	1.7442	1.7380
Weight of Ni in Sample (g)	0.2038	0.2059	0.2052
Calculated % Ni	58.03%	57.87%	58.05%
Average % Ni	{57.98%}		
Standard Deviation	{0.10}		

Discussion and Troubleshooting

- **Interferences:** The primary advantage of dioxime-based reagents is their high selectivity for Nickel (II). However, Palladium (II) can also precipitate and must be absent. Ferric iron, chromium, and aluminum can precipitate as hydroxides in the alkaline conditions used for nickel precipitation. This interference is effectively eliminated by the addition of a masking agent like tartrate or citrate, which sequesters these ions in soluble complexes.[\[1\]](#)
- **Co-precipitation of Reagent:** The precipitating agent, 2-furildioxime, is only sparingly soluble in water. Adding a large excess or allowing the solution to cool significantly before filtration can cause the reagent to crystallize, leading to a positive systematic error. Adhering to the recommended reagent volume minimizes this risk.[\[5\]](#)
- **Incomplete Precipitation:** This can occur if the pH is not sufficiently alkaline (below 7) or if an insufficient amount of the precipitating reagent is added. Always confirm the final pH and add a few drops of the reagent to the clear filtrate to ensure no further precipitation occurs.
- **Colloidal Precipitate:** Insufficient digestion can result in very fine particles that may pass through the filter crucible, leading to a negative systematic error. Proper digestion is essential for producing a crystalline, easily filterable precipitate.

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